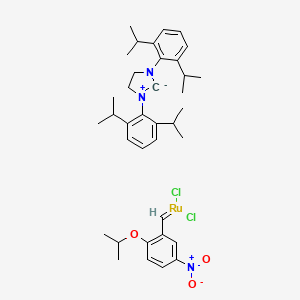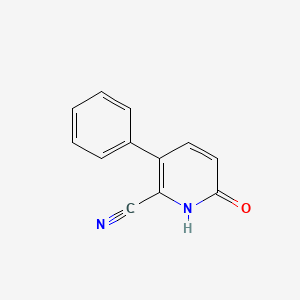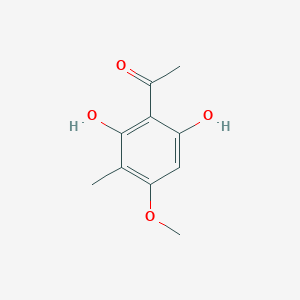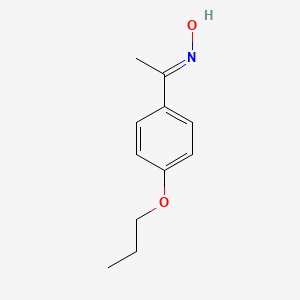
1-(4-Propoxyphenyl)-1-ethanone oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Propoxyphenyl)-1-ethanonoxim ist eine organische Verbindung, die zur Klasse der Oxime gehört. Oxime zeichnen sich durch das Vorhandensein der funktionellen Gruppe R1R2C=NOH aus, wobei R1 und R2 Wasserstoff, Alkyl- oder Arylgruppen sein können.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: 1-(4-Propoxyphenyl)-1-ethanonoxim kann durch die Reaktion von 1-(4-Propoxyphenyl)-1-ethanon mit Hydroxylaminhydrochlorid in Gegenwart einer Base wie Natriumacetat synthetisiert werden. Die Reaktion verläuft typischerweise unter milden Bedingungen, wobei das Gemisch mehrere Stunden bei Raumtemperatur gerührt wird. Das Produkt wird dann durch Filtration und Umkristallisation isoliert.
Industrielle Produktionsmethoden: Obwohl spezifische industrielle Produktionsmethoden für 1-(4-Propoxyphenyl)-1-ethanonoxim nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Laborsynthese beinhalten. Dies würde die Optimierung der Reaktionsbedingungen zur Maximierung von Ausbeute und Reinheit sowie die Implementierung effizienter Reinigungstechniken umfassen.
Chemische Reaktionsanalyse
Arten von Reaktionen: 1-(4-Propoxyphenyl)-1-ethanonoxim unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Oximgruppe kann zu der entsprechenden Nitrosoverbindung oxidiert werden.
Reduktion: Das Oxin kann mit Reduktionsmitteln wie Natriumborhydrid zu dem entsprechenden Amin reduziert werden.
Substitution: Die Oximgruppe kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen die Hydroxylamin-Einheit durch andere Nucleophile ersetzt wird.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.
Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig als Reduktionsmittel verwendet.
Substitution: Nucleophile wie Alkylhalogenide oder Acylchloride können in Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden:
Oxidation: Bildung von Nitrosoverbindungen.
Reduktion: Bildung von primären Aminen.
Substitution: Bildung von substituierten Oximen oder anderen Derivaten.
Wissenschaftliche Forschungsanwendungen
1-(4-Propoxyphenyl)-1-ethanonoxim hat mehrere wissenschaftliche Forschungsanwendungen:
Organische Synthese: Es dient als Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen.
Medizinische Chemie: Oxime sind bekannt für ihre potenziellen therapeutischen Eigenschaften, darunter ihre Verwendung als Antidote bei Organophosphatvergiftungen.
Materialwissenschaft: Oxime können bei der Entwicklung neuartiger Materialien mit spezifischen Eigenschaften eingesetzt werden.
Wirkmechanismus
Der Wirkmechanismus von 1-(4-Propoxyphenyl)-1-ethanonoxim beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. So können beispielsweise Oxime in medizinischen Anwendungen Acetylcholinesterase reaktivieren, die durch Organophosphate gehemmt wurde. Die Oximgruppe interagiert mit dem phosphorylierten Enzym, was zur Spaltung der Phosphatgruppe und zur Wiederherstellung der Enzymaktivität führt.
Ähnliche Verbindungen:
- 1-(4-Methoxyphenyl)-1-ethanonoxim
- 1-(4-Ethoxyphenyl)-1-ethanonoxim
- 1-(4-Butoxyphenyl)-1-ethanonoxim
Vergleich: 1-(4-Propoxyphenyl)-1-ethanonoxim ist aufgrund des Vorhandenseins der Propoxygruppe einzigartig, die seine chemische Reaktivität und physikalischen Eigenschaften beeinflussen kann. Im Vergleich zu seinen Methoxy-, Ethoxy- und Butoxy-Analoga kann das Propoxy-Derivat unterschiedliche Löslichkeits-, Siedepunkt- und Reaktivitätsprofile aufweisen, was es für bestimmte Anwendungen geeignet macht.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4-Propoxyphenyl)-1-ethanone oxime can be synthesized through the reaction of 1-(4-propoxyphenyl)-1-ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically proceeds under mild conditions, with the mixture being stirred at room temperature for several hours. The product is then isolated through filtration and recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Propoxyphenyl)-1-ethanone oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form the corresponding nitroso compound.
Reduction: The oxime can be reduced to the corresponding amine using reducing agents such as sodium borohydride.
Substitution: The oxime group can participate in nucleophilic substitution reactions, where the hydroxylamine moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso compounds.
Reduction: Formation of primary amines.
Substitution: Formation of substituted oximes or other derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Propoxyphenyl)-1-ethanone oxime has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: Oximes are known for their potential therapeutic properties, including their use as antidotes for organophosphate poisoning.
Material Science: Oximes can be used in the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(4-Propoxyphenyl)-1-ethanone oxime involves its interaction with various molecular targets. For instance, in medicinal applications, oximes can reactivate acetylcholinesterase that has been inhibited by organophosphates. The oxime group interacts with the phosphorylated enzyme, leading to the cleavage of the phosphate group and restoration of enzyme activity.
Vergleich Mit ähnlichen Verbindungen
- 1-(4-Methoxyphenyl)-1-ethanone oxime
- 1-(4-Ethoxyphenyl)-1-ethanone oxime
- 1-(4-Butoxyphenyl)-1-ethanone oxime
Comparison: 1-(4-Propoxyphenyl)-1-ethanone oxime is unique due to the presence of the propoxy group, which can influence its chemical reactivity and physical properties. Compared to its methoxy, ethoxy, and butoxy analogs, the propoxy derivative may exhibit different solubility, boiling point, and reactivity profiles, making it suitable for specific applications.
Eigenschaften
Molekularformel |
C11H15NO2 |
|---|---|
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
(NE)-N-[1-(4-propoxyphenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C11H15NO2/c1-3-8-14-11-6-4-10(5-7-11)9(2)12-13/h4-7,13H,3,8H2,1-2H3/b12-9+ |
InChI-Schlüssel |
YKWQJIJVMOLTFK-FMIVXFBMSA-N |
Isomerische SMILES |
CCCOC1=CC=C(C=C1)/C(=N/O)/C |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)C(=NO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


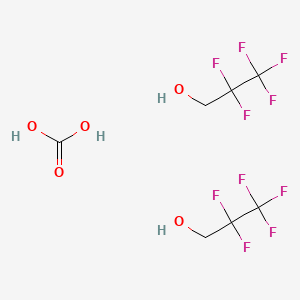

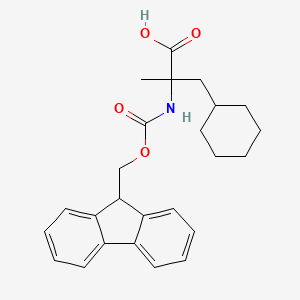
![7-(4-Hydroxyphenyl)-6,7-dihydrofuro[3,2-g]chromen-5-one](/img/structure/B12305060.png)
![rac-tert-butyl N-[(3R,4S)-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl]carbamate, trans](/img/structure/B12305065.png)
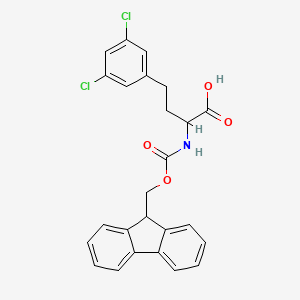
![Tert-butyl 2-[(2-fluorophenyl)methyl]-3,5-dioxopyrrolidine-1-carboxylate](/img/structure/B12305080.png)
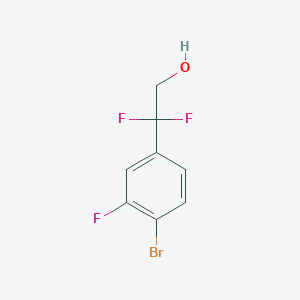
![Oxo[hexa(trifluoroacetato)]tetrazinc trifluoroacetic acid adduct ZnTAC24trade mark](/img/structure/B12305089.png)
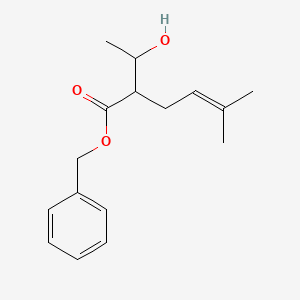
![rac-(3aR,8aS)-7,7-dimethyl-octahydro-2H-furo[3,2-c]azepine hydrochloride, cis](/img/structure/B12305096.png)
